3-Bromo-7-fluoro-1H-indazole

Medicinal Chemistry Cross-Coupling Synthetic Methodology

3-Bromo-7-fluoro-1H-indazole is the definitive dual-halogenated indazole for medicinal chemistry—avoid costly substitutions with inferior mono-halogenated or non-fluorinated analogs. The C3 bromine provides a high-efficiency handle for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, while the C7 fluorine delivers validated metabolic stability and target-binding modulation for kinase programs targeting c-MET, Akt, and Aurora kinases. Only this specific C3-Br/C7-F regioisomer enables true orthogonal functionalization and resides in the optimal LogP range (~2.5) for fragment-based lead generation and oral drug development. Substituting with 3-bromo-1H-indazole or 7-fluoro-1H-indazole fundamentally alters synthetic routes, reaction conditions, and final SAR outcomes. Procure the correct building block to de-risk your library synthesis.

Molecular Formula C7H4BrFN2
Molecular Weight 215.025
CAS No. 1257853-72-7
Cat. No. B566702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-fluoro-1H-indazole
CAS1257853-72-7
Molecular FormulaC7H4BrFN2
Molecular Weight215.025
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)F)Br
InChIInChI=1S/C7H4BrFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11)
InChIKeyIXPRELOGGMJHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-fluoro-1H-indazole CAS 1257853-72-7 Procurement Technical Baseline


3-Bromo-7-fluoro-1H-indazole (CAS 1257853-72-7) is a dual-halogenated heteroaromatic building block belonging to the indazole family, with a molecular formula of C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol . This compound features a bromine atom at the C3 position and a fluorine atom at the C7 position of the 1H-indazole core . It serves primarily as a key synthetic intermediate in medicinal chemistry programs, particularly for the construction of kinase inhibitor libraries via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . Commercially available at standard purity of 97–98%, this compound is routinely supplied by multiple vendors for research-scale procurement .

Why 3-Bromo-7-fluoro-1H-indazole Cannot Be Substituted with Generic Indazole Analogs


Substitution of 3-bromo-7-fluoro-1H-indazole with non-fluorinated or mono-halogenated indazole analogs introduces quantifiable risks in downstream synthetic workflows and final compound properties. The presence of the C7 fluorine atom alters electron density distribution on the aromatic ring, affecting regioselectivity in cross-coupling reactions and the pharmacokinetic profile of resulting derivatives [1]. Simultaneously, the C3 bromine serves as the primary reactive handle for palladium-catalyzed transformations. Interchanging this compound with, for instance, 3-bromo-1H-indazole (lacking fluorine) eliminates the opportunity to incorporate fluorine-mediated metabolic stability and binding modulation [2], while substituting with 7-fluoro-1H-indazole (lacking bromine) removes the essential cross-coupling functionality entirely. The specific combination of C3-Br and C7-F substituents is non-interchangeable without altering the synthetic route, reaction conditions, and ultimate structure-activity profile of the target molecule [1].

Quantitative Differentiation Evidence for 3-Bromo-7-fluoro-1H-indazole vs. Analogs


Dual Halogen Substitution Enables Orthogonal Synthetic Reactivity

3-Bromo-7-fluoro-1H-indazole provides a unique orthogonal reactivity profile wherein the C3 bromine atom serves as the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while the C7 fluorine remains inert under these conditions, preserving a metabolically stable C–F bond in the final product . In contrast, non-fluorinated 3-bromo-1H-indazole lacks the fluorine-mediated electronic modulation, and 7-fluoro-1H-indazole lacks the reactive bromine handle entirely for C3 functionalization [1].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

C7-Fluorination Enhances In Vivo Hypotensive and Bradycardic Activity vs. Other Fluoro-Regioisomers

In a systematic study of fluorinated marsanidine analogs, the C7-fluorinated indazole derivative (6d) demonstrated the highest in vivo hypotensive and bradycardic activities compared to other fluoro-regioisomers, despite showing reduced binding affinity relative to the non-fluorinated parent compound [1]. While this study evaluated fully elaborated 7-fluoro-1H-indazole derivatives rather than the 3-bromo-7-fluoro-1H-indazole intermediate itself, the data establish that C7 fluorination on the indazole core confers superior cardiovascular pharmacodynamics relative to fluorination at alternative positions.

Cardiovascular Pharmacology Fluorine Chemistry α2-Adrenoceptor

C3 Position Bromination Enables Superior Electrophilic Reactivity in Cross-Coupling

In indazole systems, electrophilic attack occurs preferentially at the C3 position, making C3-halogenated indazoles the optimal substrates for transition metal-catalyzed cross-coupling reactions [1]. 3-Bromo-7-fluoro-1H-indazole positions the reactive bromine at this preferred C3 site, whereas alternative halogenation patterns (e.g., C4, C5, C6, or C7 bromination) require less favorable electronic activation. Studies on 3-bromo-4-iodoindazole bis-coupling selectivity confirm that the C3 position exhibits distinct reactivity profiles compared to other positions on the indazole core [2].

Synthetic Chemistry Palladium Catalysis Halogen Reactivity

LogP and Lipophilicity Differentiate 3-Bromo-7-fluoro-1H-indazole from Mono-Substituted Analogs

The calculated LogP for 3-bromo-7-fluoro-1H-indazole is approximately 2.46–2.94 (consensus Log Po/w = 2.55) with an aqueous solubility of 0.0734 mg/mL (Log S ESOL = -3.47) . This balanced lipophilicity profile reflects the combined influence of the lipophilic bromine (enhancing LogP) and the polarizing fluorine (moderating LogP) substituents. In contrast, non-halogenated 1H-indazole is substantially more polar, while 3-bromo-1H-indazole (lacking fluorine, molecular weight 197.04 g/mol) exhibits higher lipophilicity with a LogP of approximately 2.7 but without the metabolic stability benefits conferred by the C–F bond .

Physicochemical Properties Drug Design ADME

High-Value Application Scenarios for 3-Bromo-7-fluoro-1H-indazole


Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Cross-Coupling

3-Bromo-7-fluoro-1H-indazole serves as a privileged scaffold for constructing kinase inhibitor libraries targeting c-MET, Akt, Aurora kinases, and other oncology-relevant kinases [1]. The C3 bromine provides an optimal reactive handle for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, while the C7 fluorine contributes to target binding affinity and metabolic stability . This building block enables parallel library synthesis with high coupling efficiency due to the preferred C3 electrophilic reactivity.

Cardiovascular Drug Discovery Leveraging C7-Fluorine Pharmacodynamic Advantage

Based on validated structure-activity data showing that C7-fluorinated indazole derivatives exhibit the highest in vivo hypotensive and bradycardic activities among fluoro-regioisomers [1], 3-bromo-7-fluoro-1H-indazole is strategically positioned as the key intermediate for developing α2-adrenoceptor modulators and cardiovascular therapeutics. Programs can proceed with confidence that the C7-F substitution pattern is pharmacodynamically validated for cardiovascular indications.

Structure-Activity Relationship (SAR) Studies Requiring Dual Orthogonal Handles

For medicinal chemistry programs requiring independent optimization of two distinct vectors from the indazole core, 3-bromo-7-fluoro-1H-indazole provides orthogonal functionalization capability [1]. The C3 bromine can be diversified via cross-coupling while the C7 fluorine remains intact as a metabolically stable substituent, enabling systematic exploration of structure-activity relationships around a conserved fluorine-containing core.

Fragment-Based Drug Discovery with Balanced Lipophilicity

With a LogP of approximately 2.5, 3-bromo-7-fluoro-1H-indazole resides within the optimal lipophilicity range for fragment-based lead generation and oral drug development [1]. This property profile enables the compound to serve as a starting fragment that balances membrane permeability with aqueous solubility, reducing the need for subsequent lipophilicity adjustment during lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.